N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that features a pyridine ring, a pyrrole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves the coupling of a pyridine derivative with a pyrrole derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated pyrrole in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
- N-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)benzamide
- N-(pyridin-4-yl)-4-(1H-imidazol-1-yl)benzamide
Uniqueness
N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-pyridin-4-yl-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C16H13N3O/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)19-11-1-2-12-19/h1-12H,(H,17,18,20) |
InChI Key |
NPNOBCIYPIHPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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